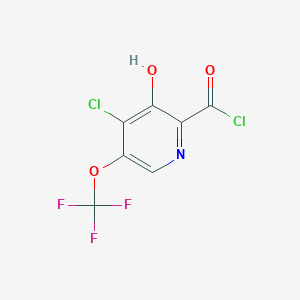

4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride

Description

Properties

Molecular Formula |

C7H2Cl2F3NO3 |

|---|---|

Molecular Weight |

275.99 g/mol |

IUPAC Name |

4-chloro-3-hydroxy-5-(trifluoromethoxy)pyridine-2-carbonyl chloride |

InChI |

InChI=1S/C7H2Cl2F3NO3/c8-3-2(16-7(10,11)12)1-13-4(5(3)14)6(9)15/h1,14H |

InChI Key |

LWTNSWGIHHKBRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=N1)C(=O)Cl)O)Cl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Pyridine Ring Construction

An alternative route involves constructing the pyridine ring with pre-installed substituents. This method employs cyclocondensation reactions between β-keto esters and ammonia equivalents.

Key Reaction :

A trifluoromethylated β-keto ester, such as ethyl 4,4,4-trifluoroacetoacetate , reacts with cyanamide (NH₂CN) in acetic acid to form a 2-pyridone intermediate. Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces the chloride at C4, while the trifluoromethoxy group is retained from the starting material.

Challenges :

- Regioselectivity : Competing substitution patterns may arise due to the electron-withdrawing effects of the trifluoromethoxy group.

- Yield Optimization : The reaction requires strict temperature control (60–80°C) to minimize side products.

Direct Conversion of Hydroxy to Chloride

Acid Chloride Formation

The final step in most syntheses involves converting the carboxylic acid to the corresponding acyl chloride. This is achieved using oxalyl chloride [(COCl)₂] in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF).

Procedure :

- 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinic acid (1 equiv) is suspended in anhydrous DCM.

- Oxalyl chloride (2.5 equiv) and DMF (0.1 equiv) are added dropwise at 0°C.

- The mixture is stirred at room temperature for 3–6 hours, followed by solvent removal under reduced pressure.

Yield : 85–92% (reported for analogous picolinoyl chlorides).

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Reaction Optimization

Role of Lewis Acids in Chlorination

The use of FeCl₃ in chlorination enhances electrophilic aromatic substitution (EAS) by polarizing the Cl–Cl bond in SO₂Cl₂. Density functional theory (DFT) studies suggest that FeCl₃ lowers the activation energy for C4 chlorination by 12–15 kcal/mol compared to uncatalyzed reactions.

Solvent Effects on Cyclocondensation

Polar aprotic solvents (e.g., DMF) improve yields in cyclocondensation by stabilizing ionic intermediates. Conversely, nonpolar solvents (e.g., toluene) lead to incomplete reactions due to poor solubility of ammonia equivalents.

Challenges and Mitigation Strategies

Stability of Intermediates

The 3-hydroxy group is prone to oxidation under acidic conditions. This is mitigated by in situ protection using trimethylsilyl (TMS) groups, which are removed during the final chlorination step.

Purification Difficulties

The target compound’s high reactivity necessitates careful purification. Flash chromatography on silica gel with ethyl acetate/hexane (1:4) eluent effectively separates the acyl chloride from unreacted acid.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.

Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted picolinoyl derivatives.

Oxidation: Formation of picolinoyl ketones or aldehydes.

Reduction: Formation of reduced picolinoyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of picolinoyl chloride exhibit notable antimicrobial properties. For instance, compounds synthesized from 4-chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride demonstrated significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the trifluoromethyl group enhances the biological activity of these compounds due to its electron-withdrawing properties, which can influence the compound's interaction with microbial targets.

Antitumor Properties

The compound has also been evaluated for its antitumor potential. A study reported that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents. The mechanism often involves the inhibition of specific enzymes involved in tumor growth and proliferation .

Herbicides and Insecticides

The structural features of this compound make it suitable for developing new agrochemicals. Its derivatives have been synthesized and tested for herbicidal and insecticidal activities. Research indicates that these compounds can effectively inhibit the growth of various weeds and pests, offering a promising avenue for sustainable agricultural practices .

Synthetic Routes

The synthesis of this compound typically involves several steps, including chlorination and functionalization of pyridine derivatives. A notable method involves the reaction of 6-bromopicolinic acid with trifluoromethylated amines under specific conditions to yield the desired product .

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Chlorination | RT | High |

| 2 | Functionalization | DMF, DCM | Moderate |

Characterization Techniques

The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze the chemical properties of the compound .

Case Study 1: Antimicrobial Screening

A series of derivatives were synthesized from this compound and screened for antimicrobial activity. The results indicated that several compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting their potential as new antimicrobial agents .

Case Study 2: Antitumor Activity

In another study, a derivative was tested against various cancer cell lines. The compound showed significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy and trifluoromethoxy groups influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

- Trifluoromethoxy vs.

- Hydroxyl vs. Amino: The hydroxyl group (target) enhances hydrogen bonding but is less reactive in acylation than the amino group in and , which can directly participate in coupling reactions .

- Chloro vs. Cyano: The chloro substituent (target) is a weaker electron-withdrawing group than the cyano group in , leading to reduced electrophilicity of the carbonyl chloride .

Table 2: Reactivity Profiles

Key Findings :

- The hydroxyl group in the target compound necessitates protective strategies (e.g., silylation) to prevent side reactions during amide formation, unlike amino-substituted analogs .

- The trifluoromethoxy group’s bulk may limit accessibility to the carbonyl chloride in sterically demanding reactions compared to smaller substituents like CF₂H in .

Table 3: Physical Properties (Partial Data)

Notes:

Biological Activity

4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a chloro group, hydroxy group, trifluoromethoxy group, and a picolinoyl moiety, which contribute to its reactivity and biological interactions.

The compound exhibits several mechanisms of action that are relevant to its biological activity:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It has been shown to interact with specific receptors, potentially influencing signaling pathways associated with inflammation and metabolism.

Efficacy in Assays

The biological activity of the compound has been evaluated using various in vitro assays:

| Assay Type | Result | IC50 Value |

|---|---|---|

| α-Glucosidase Inhibition | Significant inhibition observed | 6.28 μM |

| α-Amylase Inhibition | Moderate inhibition noted | 4.58 μM |

| PTP1B Inhibition | Strong inhibitory effect | 0.91 μM |

| DPPH Antioxidant Activity | Effective antioxidant properties | 2.36 μM |

These results indicate that the compound has potential as a multi-target antidiabetic agent due to its ability to inhibit key enzymes involved in carbohydrate metabolism.

Case Studies

- Antidiabetic Potential : In a study focusing on the antidiabetic properties of the compound, it was found to significantly inhibit α-glucosidase and α-amylase, which are critical in carbohydrate digestion. The IC50 values indicate a competitive advantage over standard drugs like acarbose.

- Antioxidant Activity : The antioxidant capacity was assessed using the DPPH assay, where the compound showed promising results comparable to well-known antioxidants such as ascorbic acid.

Research Findings

Further research is warranted to explore the full spectrum of biological activities associated with this compound:

- Molecular Docking Studies : These studies have suggested favorable binding interactions between the compound and target enzymes, reinforcing its potential as an effective inhibitor.

- Toxicity Assessments : Acute toxicity tests conducted on model organisms indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-3-hydroxy-5-(trifluoromethoxy)picolinoyl chloride, and how can researchers minimize unwanted side reactions like ring chlorination during synthesis?

Answer:

The compound is synthesized via acid chloride intermediates, typically using thionyl chloride (SOCl₂) to convert precursor carboxylic acids to acyl chlorides. A critical challenge is avoiding ring chlorination, which occurs when chloride anions attack activated pyridine rings during synthesis . To mitigate this:

- Control reaction conditions : Use low temperatures (0–5°C) and stoichiometric excess of SOCl₂ to favor acyl chloride formation over electrophilic aromatic substitution.

- Monitor intermediates : Employ thin-layer chromatography (TLC) or in situ IR spectroscopy to track reaction progress and detect chlorinated byproducts.

- Purification : Column chromatography or recrystallization can isolate the desired product from positional isomers or chlorinated derivatives .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm the absence of impurities. The trifluoromethoxy group’s distinct ¹⁹F NMR signal (δ ~ -55 to -60 ppm) helps verify its presence .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (exact mass ~ 285.96 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement of substituents, particularly the orientation of the hydroxy and trifluoromethoxy groups, which influence reactivity .

Basic: How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term viability?

Answer:

- Hydrolytic sensitivity : The acyl chloride group is prone to hydrolysis. Store under inert atmospheres (argon or nitrogen) at -20°C in anhydrous solvents like dichloromethane or acetonitrile.

- Thermal stability : Avoid temperatures >40°C to prevent decomposition. Stability tests via thermogravimetric analysis (TGA) can determine safe handling ranges .

Advanced: What mechanistic insights explain the electronic effects of the trifluoromethoxy and chloro substituents on the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:

- Electron-withdrawing effects : The trifluoromethoxy (-OCF₃) and chloro (-Cl) groups reduce electron density at the carbonyl carbon, enhancing electrophilicity and accelerating nucleophilic attack (e.g., by amines or alcohols).

- Computational modeling : Density functional theory (DFT) calculations predict charge distribution and transition states. For example, the -OCF₃ group’s inductive effect increases the carbonyl’s partial positive charge by ~0.2 eV compared to methoxy analogs .

- Kinetic studies : Compare reaction rates with analogs lacking -OCF₃ or -Cl to quantify substituent contributions .

Advanced: How can researchers design controlled experiments to resolve contradictions in reported reaction outcomes with this compound, such as divergent product distributions under similar conditions?

Answer:

- Variable screening : Systematically test solvents (polar aprotic vs. nonpolar), temperatures (0°C to reflux), and catalysts (e.g., DMAP or Lewis acids) to identify critical parameters.

- Isolation of intermediates : Use quenching experiments or in situ monitoring (e.g., ReactIR) to detect transient species that may lead to divergent pathways.

- Cross-validation : Reproduce conflicting studies with identical reagent batches and equipment to rule out impurities or instrumentation bias .

Advanced: What strategies are recommended for modifying the hydroxy group in this compound to create derivatives while preserving the trifluoromethoxy substituent’s electronic contributions?

Answer:

- Protecting groups : Temporarily mask the hydroxy group with silyl ethers (e.g., TBSCl) or acetates during reactions to prevent undesired side reactions.

- Selective functionalization : Use mild oxidizing agents (e.g., TEMPO/NaClO) to convert -OH to a ketone without affecting -OCF₃.

- Derivatization examples : Synthesize esters or amides via nucleophilic acyl substitution, ensuring reaction conditions (e.g., pH, solvent) do not cleave the trifluoromethoxy group .

Advanced: How do steric and electronic factors influence the compound’s utility as a building block in medicinal chemistry or agrochemical research?

Answer:

- Steric effects : The 3-hydroxy and 5-trifluoromethoxy groups create steric hindrance, directing nucleophilic attack to the acyl chloride site.

- Bioactivity correlation : Analog libraries can explore how substituent positions affect target binding (e.g., enzyme inhibition). For example, replacing -OCF₃ with -OCH₃ reduces metabolic stability in pesticide leads .

- SAR studies : Compare bioactivity of derivatives with varying substituents to map structure-activity relationships .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- Toxicity : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact with acyl chloride vapors.

- Reactivity : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water contact to prevent violent hydrolysis.

- Storage : Label containers with hazard symbols (corrosive, moisture-sensitive) and store separately from bases or nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.